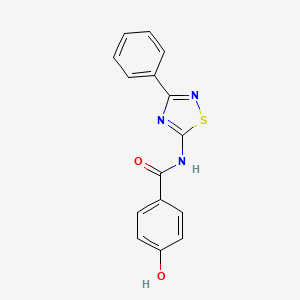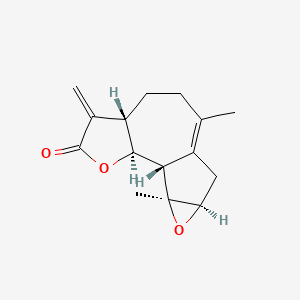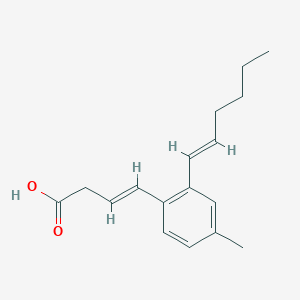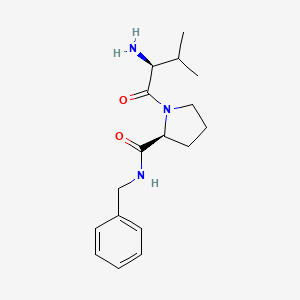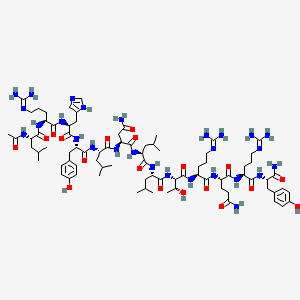
Feloprentan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Feloprentan is an investigational compound known for its role as an endothelin receptor antagonist. It has the molecular formula C31H32N2O6 and a molecular weight of 528.5956 . This compound is characterized by its complex structure, which includes a benzenepropanoic acid backbone with various substituents, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Feloprentan involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the preparation of the pyrimidine ring, which involves the reaction of appropriate starting materials under controlled conditions.
Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the necessary functional groups.
Coupling Reactions: The substituted pyrimidine is coupled with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Feloprentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are common in the synthesis and modification of this compound, involving reagents like halogens and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Feloprentan has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: this compound is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: As an endothelin receptor antagonist, this compound has potential therapeutic applications in treating conditions related to endothelin dysfunction.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Feloprentan exerts its effects by antagonizing endothelin receptors. Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking these receptors, this compound can modulate these processes, making it a potential therapeutic agent for conditions like hypertension and cardiovascular diseases .
Comparison with Similar Compounds
Feloprentan can be compared with other endothelin receptor antagonists such as bosentan and ambrisentan. While all these compounds share a common mechanism of action, this compound’s unique structure provides distinct pharmacokinetic and pharmacodynamic properties. For instance:
Bosentan: Known for its dual endothelin receptor antagonism, it is used in treating pulmonary arterial hypertension.
Ambrisentan: Selective for endothelin receptor type A, it offers a different therapeutic profile compared to this compound.
This compound’s uniqueness lies in its specific receptor binding affinity and its potential for fewer side effects due to its selective action.
Properties
CAS No. |
204267-34-5 |
|---|---|
Molecular Formula |
C31H32N2O6 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1 |
InChI Key |
CLSJNXXMIVKULC-MUUNZHRXSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



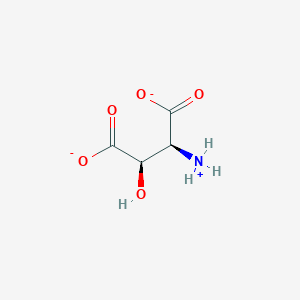

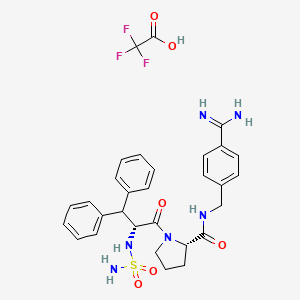

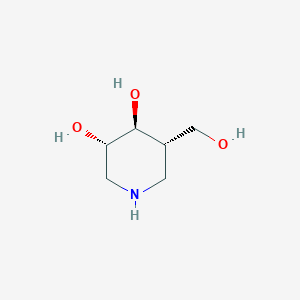
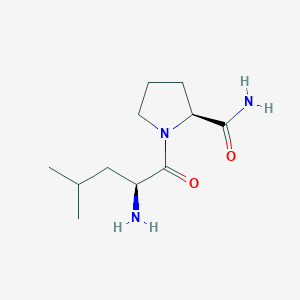
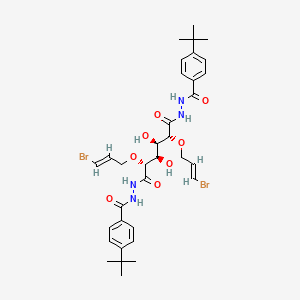
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
